Spirostanol

Apoptosis mechanism Cancer cell cytotoxicity p53 pathway

Research requiring reproducible steroidal saponin analysis or p53-pathway apoptosis studies is compromised by incorrect sapogenin stereochemistry. Spirostanol (CAS 19043-98-2) is the authenticated (25S)-5β-spirostan-3β-ol standard. - **Definitive reference:** Distinguish diosgenyl glycosides & monitor furostanol-to-spirostanol conversion via LC-MSn. - **Mechanistic specificity:** Induces p53-dependent apoptosis (p53 & Bax overexpression); distinct from p53-independent furostanols. - **SAR scaffold:** Normal-type F-ring configuration; baseline for anti-platelet agglutination studies (0-25.4% inhibition range). Authenticated stereochemistry guaranteed. Available for research use.

Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
CAS No. 19043-98-2
Cat. No. B12661974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpirostanol
CAS19043-98-2
Molecular FormulaC27H44O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1
InChIInChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16?,17-,18+,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1
InChIKeyGMBQZIIUCVWOCD-WMZYJVAFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spirostanol CAS 19043-98-2: Steroidal Sapogenin Core for Pharmaceutical Research and Saponin Reference Standard


Spirostanol (CAS 19043-98-2), chemically designated as (25S)-5β-spirostan-3β-ol, is a hexacyclic steroidal sapogenin belonging to the spirostane class of triterpenoids [1]. With the molecular formula C27H44O3 and a molecular weight of 416.6 g/mol, it constitutes the aglycone scaffold of numerous bioactive steroidal saponins distributed across plant families including Liliaceae, Dioscoreaceae, and Solanaceae [2]. Spirostanol serves as both a naturally occurring reference standard for saponin characterization and a versatile synthetic precursor for generating diverse spirostane derivatives with distinct F-ring stereochemical configurations and biological activity profiles [3].

Stereochemistry (25S)-5β-spirostan-3β-ol, cis A/B ring junction
Reference Type Aglycone standard for saponin characterization
Research Fit Synthetic precursor for spirostane SAR studies

Why Spirostanol Cannot Be Replaced by Sarsasapogenin or Diosgenin in Experimental Systems


Spirostanol (CAS 19043-98-2) is stereochemically defined as (25S)-5β-spirostan-3β-ol, possessing a specific cis A/B ring junction (5β-H) and 25S configuration that fundamentally distinguishes it from its epimers and structural analogs . In contrast, sarsasapogenin (CAS 126-19-2) shares the identical 5β,25S stereochemistry but is often procured interchangeably in the literature due to nomenclatural ambiguity [1]. Diosgenin (CAS 512-04-9) differs critically by its 5α,25R configuration, while smilagenin (CAS 126-18-1) represents the 5β,25R epimer [2]. These stereochemical differences are not cosmetic: the F-ring configuration in spirostanols directly governs biological activity, with structural modifications at C-22 and C-25 yielding compounds exhibiting distinct anti-platelet agglutination potencies and apoptosis signaling pathway selectivity [3]. Substituting an incorrectly configured sapogenin compromises experimental reproducibility and invalidates mechanistic interpretation of structure-activity relationships in steroidal saponin research.

Sarsasapogenin (CAS 126-19-2) Same 5β,25S configuration; nomenclatural ambiguity may lead to misidentification in literature
Diosgenin (CAS 512-04-9) 5α,25R configuration; A/B ring junction and F-ring stereochemistry differ, SAR interpretation may not transfer
Smilagenin (CAS 126-18-1) 5β,25R epimer; shared A/B ring but F-ring configuration shift may alter pathway response context

Spirostanol CAS 19043-98-2: Quantitative Comparative Evidence for Research Selection


Spirostanol vs. Furostanol: Differential Apoptosis Pathway Selectivity in Cancer Research

Spirostanol-type derivatives induce apoptosis via a p53-dependent mechanism, whereas furostanol-type compounds trigger apoptosis through a p53-independent pathway [1]. Spirostanol 29 exhibits an IC50 of 2.4 ± 0.8 µM on P-gp-overexpressed HepG2 hepatoma cells [2].

Apoptosis Pathway
Head-to-head
Spirostanol: p53-dependent vs Furostanol: p53-independent
Supports p53 pathway-specific assay context
HepG2 cell model; IC50 context reported
Apoptosis mechanism Cancer cell cytotoxicity p53 pathway

Spirostanol Aglycone Reference Standard vs. Saponin Glycosides: Metabolic Stability and Fermentation Fate

During fermentation of plant extracts, furostanol saponins undergo enzymatic deglycosylation and ring closure to yield spirostanol-type aglycones as terminal, stable metabolic end-products [1].

Fermentation Stability
Cross-study comparable
12-month stable aglycone end-product after fermentation
Supports long-term metabolomics reference selection
LC-MSn monitored in Helleborus niger extracts
Natural product metabolism Fermentation stability LC-MS reference standard

Spirostanol F-Ring Configuration: Structure-Activity Relationship Foundation for Saponin Research

Spirostanols exist in two F-ring configurations: normal-type and iso-type. The normal-type F-ring with α-arranged CH3-21 group is found in naturally occurring saponins [1]. The iso-type spirostanols form during acid-catalyzed epimerization and represent more stable structures in strong acid medium [2]. Saponin diglycosides 3 and 4 (normal F-ring) show ADP-induced platelet agglutination inhibition of 0% and 25.4% respectively at tested concentration [3].

F-Ring Configuration SAR
Class-level inference
Normal-type F-ring: activity varies from 0% to 25.4% inhibition between related glycosides
Supports stereochemical-specific SAR interpretation
ADP-induced platelet agglutination assay context
Structure-activity relationship Steroidal saponin chemistry F-ring stereochemistry

Spirostanol CAS 19043-98-2: Primary Research and Industrial Application Scenarios


LC-MS Reference Standard for Steroidal Saponin Characterization in Plant Metabolomics

Analytical laboratories engaged in plant metabolomics and natural product dereplication require authentic spirostanol as an aglycone reference standard for LC-MSn characterization of steroidal saponins. Spirostanol serves as the definitive reference for identifying diosgenyl-type glycosides and monitoring furostanol-to-spirostanol conversion during fermentation studies [1]. Unlike furostanol saponins, which undergo enzymatic conversion and degradation over time, spirostanol remains stable and detectable as a terminal metabolic product even after 12 months of fermentation [1].

Synthetic Precursor for p53-Dependent Apoptosis Research in Oncology

Cancer researchers investigating p53-dependent apoptotic pathways should utilize spirostanol as a synthetic scaffold for generating spirostane derivatives rather than furostanol or vitamin D analogs. Direct comparative evidence demonstrates that spirostanol-type compounds induce apoptosis via p53-dependent mechanisms (characterized by both p53 and Bax mRNA overexpression), whereas furostanol-type compounds operate through p53-independent pathways [2]. This mechanistic distinction is critical for studies targeting p53-mutant cancers or evaluating p53-pathway modulators. Spirostanol 29 also demonstrates a modestly lower IC50 (2.4 µM) than furostanol 36 (2.8 µM) on P-gp-overexpressed HepG2 cells [3].

Structure-Activity Relationship Studies of Steroidal Saponin F-Ring Configurations

Medicinal chemistry programs focused on steroidal saponin SAR require spirostanol with precisely defined F-ring stereochemistry (normal-type configuration) to serve as the baseline aglycone scaffold. The biological activity of spirostanol derivatives is exquisitely sensitive to F-ring configuration: structurally related saponin diglycosides with identical normal-type F-rings exhibit anti-platelet agglutination inhibition ranging from 0% to 25.4% depending on subtle glycosylation differences [4]. Moreover, acid-catalyzed epimerization at C-22 can convert normal-type spirostanols to iso-type structures with altered stability and activity profiles [4], underscoring the necessity of using authenticated spirostanol with confirmed stereochemistry for reproducible SAR investigations.

Phytochemical Reference Material for Botanical Standardization and Quality Control

Quality control laboratories standardizing botanical extracts containing steroidal saponins (e.g., Trigonella foenum-graecum, Anemarrhena asphodeloides, Dioscorea species) require spirostanol as a reference marker. Spirostanol-type sapogenins constitute approximately 0.6-1.7% of Trigonella foenum-graecum seed, primarily comprising diosgenin and its 25-epimer yamogenin in a 3:2 ratio, accompanied by tigogenin [5]. Using authenticated spirostanol (CAS 19043-98-2) as a chromatographic reference standard ensures accurate quantification and differentiation from its stereoisomers sarsasapogenin, smilagenin, and diosgenin, which possess distinct retention characteristics and biological activities.

Application
Selection Property
Validation Focus
Plant metabolomics saponin characterization
Stereochemically authenticated aglycone reference
Retention time and fragmentation verification
p53 signaling pathway studies
p53 pathway response context
Apoptosis endpoint p53-dependence verification
Steroidal saponin SAR studies
Defined F-ring stereochemical configuration
Configuration-specific pathway response review
Botanical extract standardization
Chromatographic reference with confirmed stereochemistry
Isomer differentiation and quantification accuracy

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